molecular formula C6H11ClO2 B3395335 Carbonochloridic acid, 1,1-dimethylpropyl ester CAS No. 3794-80-7

Carbonochloridic acid, 1,1-dimethylpropyl ester

Cat. No.: B3395335
CAS No.: 3794-80-7
M. Wt: 150.6 g/mol
InChI Key: XJAINPOVVPZLBI-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 1,1-dimethylpropyl ester is an organic compound with the molecular formula C6H11ClO2. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by its ester functional group and the presence of a chlorine atom, which makes it reactive in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonochloridic acid, 1,1-dimethylpropyl ester can be synthesized through the esterification of carbonochloridic acid with 1,1-dimethylpropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Carbonochloridic acid, 1,1-dimethylpropyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases such as sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Various substituted esters and derivatives.

    Hydrolysis: 1,1-dimethylpropanol and carbonochloridic acid.

    Oxidation and Reduction: Depending on the reagents used, different oxidized or reduced forms of the compound.

Scientific Research Applications

Carbonochloridic acid, 1,1-dimethylpropyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and derivatives.

    Biology: Employed in biochemical studies to investigate enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbonochloridic acid, 1,1-dimethylpropyl ester involves its reactivity as an ester. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The chlorine atom also plays a crucial role in substitution reactions, where it can be replaced by other nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • Carbonochloridic acid, 1,1-dimethylbutyl ester
  • Carbonochloridic acid, 1,1-dimethylpentyl ester
  • Carbonochloridic acid, 1,1-dimethylhexyl ester

Uniqueness

Carbonochloridic acid, 1,1-dimethylpropyl ester is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable in specific chemical and industrial processes.

Properties

IUPAC Name

2-methylbutan-2-yl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-4-6(2,3)9-5(7)8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAINPOVVPZLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567580
Record name 2-Methylbutan-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3794-80-7
Record name 2-Methylbutan-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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